molecular formula C13H9ClO2 B1611115 6-Chloro-2-phenylbenzoic acid CAS No. 97027-46-8

6-Chloro-2-phenylbenzoic acid

Cat. No.: B1611115
CAS No.: 97027-46-8
M. Wt: 232.66 g/mol
InChI Key: OWQFUZVFXVZJFE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Chloro-2-phenylbenzoic acid typically involves the following steps :

    Chlorination of 2-phenylphenol: 2-phenylphenol is reacted with thionyl chloride to produce 2-chlorophenol.

    Acylation Reaction: The 2-chlorophenol undergoes an acylation reaction with benzoic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-phenylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis
6-Chloro-2-phenylbenzoic acid serves as a significant intermediate in the synthesis of various organic compounds. Its structure allows for modifications that can lead to the development of new chemical entities. For instance, it can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals .

2. Borylation Reactions
Recent studies have demonstrated that this compound can undergo decarboxylative borylation, leading to the formation of borylated products that are useful in further synthetic applications. This method has shown promising yields and can be adapted for various substrates, making it a versatile tool in organic synthesis .

Medicinal Chemistry

1. Pharmaceutical Applications
In medicinal chemistry, derivatives of this compound have been explored for their biological activities. The compound's structural features make it a candidate for developing anti-inflammatory drugs and other therapeutic agents. For example, modifications of the benzoic acid moiety have been linked to enhanced pharmacological profiles, including increased potency and selectivity towards specific biological targets .

2. Structure-Activity Relationship Studies
The compound has been involved in structure-activity relationship (SAR) studies aimed at optimizing the efficacy of drug candidates. By systematically varying substituents on the phenyl and benzoic acid rings, researchers can identify compounds with improved biological activity against various diseases .

Agricultural Applications

1. Herbicide Development
this compound is also noted for its role as an intermediate in the production of herbicides. It is associated with the synthesis of pyrithiobac-sodium, a broad-spectrum herbicide effective against both annual and perennial weeds. This herbicide works by inhibiting acetolactate synthase (ALS), disrupting amino acid biosynthesis in plants and thereby controlling weed growth effectively .

2. Market Potential
The agricultural application of this compound offers significant market potential due to its effectiveness in weed management and its compatibility with various crops. The ongoing development of formulations incorporating this compound underscores its importance in modern agriculture .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Chemical Synthesis Intermediate for organic reactions (e.g., Suzuki coupling)Versatile building block for complex molecules
Medicinal Chemistry Development of anti-inflammatory and therapeutic agentsEnhanced potency and selectivity through SAR
Agricultural Use Key ingredient in herbicide production (e.g., pyrithiobac-sodium)Effective weed control with broad-spectrum activity

Mechanism of Action

The mechanism of action of 6-Chloro-2-phenylbenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. Its molecular targets and pathways are determined by the nature of the reactions it undergoes and the products formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-phenylbenzoic acid is unique due to the presence of both a chlorine atom and a phenyl group, which confer specific reactivity and versatility in organic synthesis. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and industrial applications .

Biological Activity

6-Chloro-2-phenylbenzoic acid is a compound that has garnered attention in various biological studies due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including its role as an inhibitor in biochemical pathways, and presents relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 6-position and a phenyl group at the 2-position of the benzoic acid structure. Its molecular formula is C13_{13}H9_{9}ClO2_2, with a molecular weight of approximately 236.66 g/mol.

Inhibition Mechanisms

Research indicates that this compound exhibits inhibitory activity in several biochemical pathways. Notably, it has been identified as a potent inhibitor of lipoxygenase enzymes, which are crucial in inflammatory processes and other pathophysiological conditions.

  • Lipoxygenase Inhibition : The compound has been shown to inhibit human reticulocyte 12/15-lipoxygenase (12/15-LOX), which plays a significant role in the metabolism of arachidonic acid, leading to the production of inflammatory mediators. This inhibition can potentially mitigate conditions associated with inflammation, such as asthma and cancer .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoic acid, including this compound, possess antimicrobial properties. These compounds can disrupt bacterial cell membranes or interfere with metabolic pathways critical for bacterial survival.
  • Cytotoxic Effects : The compound has demonstrated cytotoxic effects against certain cancer cell lines, indicating its potential use in cancer therapy. The mechanism involves inducing oxidative stress and apoptosis in malignant cells .

Case Studies

A study conducted on various benzoic acid derivatives found that modifications at specific positions significantly altered their biological activities. For instance, the introduction of halogen groups like chlorine at the 2-position enhanced inhibitory potency against lipoxygenases compared to non-substituted analogs .

Data Table: Biological Activity Summary

Activity Effect Reference
Lipoxygenase InhibitionPotent inhibitor
Antimicrobial ActivityEffective against specific bacteria
CytotoxicityInduces apoptosis in cancer cells

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chlorinated phenyl group enhances interactions with target enzymes, improving binding affinity and selectivity.

  • Substituent Effects : The position and nature of substituents on the aromatic ring play crucial roles in determining the compound's efficacy. For example, studies have shown that chlorinated derivatives exhibit improved potency compared to their non-chlorinated counterparts .
  • Docking Studies : Computational docking studies have provided insights into how this compound interacts with enzyme active sites, revealing key interactions that stabilize the enzyme-inhibitor complex .

Properties

IUPAC Name

2-chloro-6-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQFUZVFXVZJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476708
Record name 6-CHLORO-2-PHENYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97027-46-8
Record name 6-CHLORO-2-PHENYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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